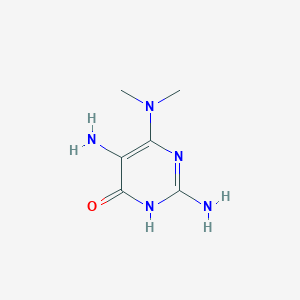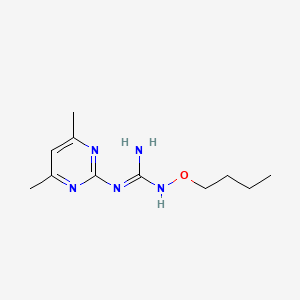
1-Butoxy-3-(4,6-dimethylpyrimidin-2-yl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butoxy-3-(4,6-dimethylpyrimidin-2-yl)guanidine is a chemical compound with the molecular formula C11H19N5O and a molecular weight of 237.3 g/mol . It is a heterocyclic building block used in various research and industrial applications. The compound is characterized by its unique structure, which includes a butoxy group and a dimethylpyrimidinyl moiety attached to a guanidine core .
Preparation Methods
The synthesis of 1-Butoxy-3-(4,6-dimethylpyrimidin-2-yl)guanidine typically involves the reaction of butylamine with 4,6-dimethyl-2-chloropyrimidine, followed by the addition of guanidine . The reaction conditions often require the use of solvents such as acetonitrile and catalysts to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Butoxy-3-(4,6-dimethylpyrimidin-2-yl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Butoxy-3-(4,6-dimethylpyrimidin-2-yl)guanidine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Butoxy-3-(4,6-dimethylpyrimidin-2-yl)guanidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Butoxy-3-(4,6-dimethylpyrimidin-2-yl)guanidine can be compared with other similar compounds, such as:
1-Butoxy-3-(4,6-dimethylpyrimidin-2-yl)urea: Similar in structure but with a urea group instead of a guanidine group.
1-Butoxy-3-(4,6-dimethylpyrimidin-2-yl)thiourea: Contains a thiourea group, which imparts different chemical and biological properties.
1-Butoxy-3-(4,6-dimethylpyrimidin-2-yl)amidine: Features an amidine group, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C11H19N5O |
|---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
1-butoxy-2-(4,6-dimethylpyrimidin-2-yl)guanidine |
InChI |
InChI=1S/C11H19N5O/c1-4-5-6-17-16-10(12)15-11-13-8(2)7-9(3)14-11/h7H,4-6H2,1-3H3,(H3,12,13,14,15,16) |
InChI Key |
ADNIFYDIEQFDBP-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCON/C(=N/C1=NC(=CC(=N1)C)C)/N |
Canonical SMILES |
CCCCONC(=NC1=NC(=CC(=N1)C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,3-Thiazol-4-yl)imidazo[1,2-b][1,2,4]thiadiazole](/img/structure/B12905148.png)
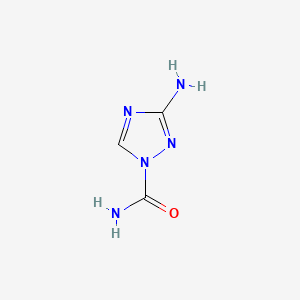

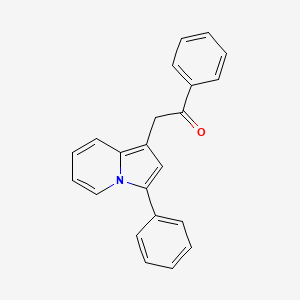
![N,N-Diethyl-4'-([1,3]oxazolo[4,5-b]pyridin-2-yl)[1,1'-biphenyl]-4-amine](/img/structure/B12905188.png)
![2-([1,1'-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinazoline-5-carboxylic acid](/img/structure/B12905191.png)
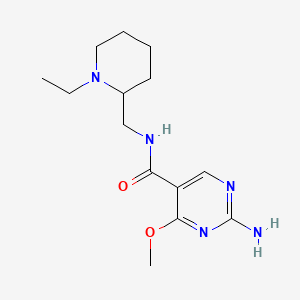

![3,7-Dimethyl-4,7-dihydropyrazolo[4,3-d][1,3]oxazin-5(1H)-one](/img/structure/B12905203.png)


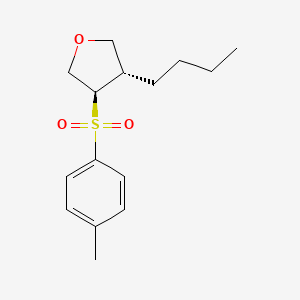
![1-(Cis-octahydrocyclohepta[c]pyrrol-2(1H)-yl)ethanone](/img/structure/B12905213.png)
